3-(1-Cyano-1-methylethyl)-5-methylbenzoic acid
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Overview
Description
3-(2-Cyanopropan-2-yl)-5-methylbenzoic acid is an organic compound with a unique structure that includes a cyano group and a methyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-cyanopropan-2-yl)-5-methylbenzoic acid typically involves the reaction of 5-methylbenzoic acid with 2-cyanopropane under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of 3-(2-cyanopropan-2-yl)-5-methylbenzoic acid may involve large-scale batch reactors where the reactants are combined in the presence of a suitable catalyst. The reaction mixture is then heated to the required temperature, and the product is purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyanopropan-2-yl)-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-(2-Cyanopropan-2-yl)-5-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2-cyanopropan-2-yl)-5-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophilic sites on enzymes or other proteins. This interaction can modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Cyanopropan-2-yl)benzoic acid
- 5-Methylbenzoic acid
- 2-Cyanopropane derivatives
Uniqueness
3-(2-Cyanopropan-2-yl)-5-methylbenzoic acid is unique due to the presence of both a cyano group and a methyl group on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-(2-cyanopropan-2-yl)-5-methylbenzoic acid |
InChI |
InChI=1S/C12H13NO2/c1-8-4-9(11(14)15)6-10(5-8)12(2,3)7-13/h4-6H,1-3H3,(H,14,15) |
InChI Key |
UBWXNEOWSBLRRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)(C)C#N)C(=O)O |
Origin of Product |
United States |
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